8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione
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Overview
Description
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of phenyl groups and triazaspiro rings in its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
- 1,3-Oxathiane derivatives
Uniqueness
8,10-Diphenyl-2,4,9-triazaspiro[55]undeca-7,10-diene-1,3,5-trione stands out due to its unique spiro structure and the presence of phenyl groups
Properties
CAS No. |
652150-58-8 |
---|---|
Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8,10-diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione |
InChI |
InChI=1S/C20H15N3O3/c24-17-20(18(25)23-19(26)22-17)11-15(13-7-3-1-4-8-13)21-16(12-20)14-9-5-2-6-10-14/h1-12,21H,(H2,22,23,24,25,26) |
InChI Key |
PXGAXPBNAZDYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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